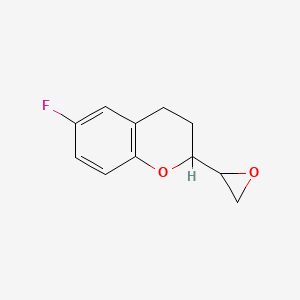

6-Fluoro-2-(oxiran-2-yl)chroman

Overview

Description

6-Fluoro-2-(oxiran-2-yl)chroman (CAS: 99199-90-3) is a chiral epoxide-containing chroman derivative critical in synthesizing the antihypertensive drug nebivolol. It exists as four stereoisomers due to two stereocenters at the chroman C2 and oxirane C2' positions: (2R,2'S), (2R,2'R), (2S,2'S), and (2S,2'R) . These isomers are separable via column chromatography, with crystallographic studies confirming their absolute configurations . The compound is synthesized from enantiopure 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, with stereochemical control achieved through Sharpless asymmetric dihydroxylation and subsequent cyclization . Its role as a late-stage intermediate in nebivolol synthesis underscores its industrial importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman typically involves the reaction of 6-fluoro-2-chromanone with an epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxirane ring . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(oxiran-2-yl)chroman can undergo various chemical reactions, including:

Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

Reduction: Reduction of the epoxide ring can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Fluoro-2-(oxiran-2-yl)chroman has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(oxiran-2-yl)chroman involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The fluorine atom can also influence the compound’s reactivity and interactions by altering electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Stereoisomers and Their Implications

6-Fluoro-2-(oxiran-2-yl)chroman has four stereoisomers, differentiated by the configurations at C2 (chroman) and C2' (oxirane):

Isomer purity is crucial, as nebivolol requires specific stereochemistry for β1-adrenergic receptor selectivity. The (2R,2'S)-isomer is preferentially utilized, with patents highlighting methods to epimerize (2R,2'S) to (2R,2'R) configurations .

Pharmacologically Active Chroman Derivatives

6-Fluoro-2-methylspiro(chroman-4,4'-imidazolidine)-2',5'-dione (M79175) () shares the chroman core but incorporates a spirohydantoin moiety.

M79175’s methyl group enhances monooxygenase induction 100-fold compared to desmethyl analogs, demonstrating how substituents on the chroman ring modulate biological activity. In contrast, this compound’s utility is purely synthetic.

Biological Activity

6-Fluoro-2-(oxiran-2-yl)chroman is a synthetic compound with significant implications in medicinal chemistry, primarily as a precursor in the synthesis of the antihypertensive agent nebivolol. This article explores its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11FO2, with a molecular weight of 194.2 g/mol. Its structure features a fluorine atom at the 6th position of the chroman ring and an oxirane (epoxide) group at the 2nd position, contributing to its unique reactivity and biological properties.

Role as a Precursor

This compound serves primarily as an intermediate in the synthesis of nebivolol, a cardioselective β-receptor blocker used in treating hypertension. Nebivolol's mechanism involves selective blockade of β₁-adrenergic receptors, leading to vasodilation and reduced blood pressure . The biological activity of this compound is indirectly linked to its role in forming nebivolol, which has been extensively studied for its cardiovascular benefits.

Enzyme Interactions

Research indicates that this compound interacts with various biological systems, particularly concerning enzyme mechanisms and metabolic pathways. Its epoxide structure may facilitate reactions with nucleophiles, influencing enzyme activity and potentially modulating metabolic processes. This characteristic makes it a valuable compound for pharmacological research.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Material : The synthesis begins with enantiopure (optically pure) 2-chloro-1-(6-fluoro-chroman-2-yl)-1-ethanol.

- Formation of Carboxylic Acid : This compound is converted into enantiopure 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.

- Epoxidation : The carboxylic acid undergoes epoxidation to form the oxirane ring, resulting in a mixture of stereoisomers that can be separated by column chromatography .

- Final Product : The epoxide can then participate in further reactions to yield nebivolol or other derivatives.

Case Study: Nebivolol Synthesis

A notable study focused on the synthesis of nebivolol from this compound demonstrated the efficiency of using this compound as an intermediate. The study reported that the epoxide could be selectively opened using benzylamine, followed by catalytic hydrogenation to yield the desired nebivolol isomer with four chiral centers .

Structural Analysis

X-ray crystallography has provided insights into the stereochemistry of this compound. The analysis revealed distinct configurations at the stereogenic centers, confirming the presence of both R,S and S,R isomers . Understanding these configurations is crucial for predicting biological activity and interactions.

Comparative Analysis

The following table summarizes structural similarities between this compound and related compounds:

| Compound Name | Description |

|---|---|

| 6-Fluoro-2-(2-oxiranyl)chromane | Similar chroman derivative with an oxirane ring. |

| 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-benzopyran | A benzopyran variant featuring similar functional groups. |

| 6-Fluoro-2-(oxiran-2-yl)chromane | Another variant with slight structural differences. |

Q & A

Basic Research Questions

Q. What are the key structural features and stereoisomerism of 6-Fluoro-2-(oxiran-2-yl)chroman, and how are they determined experimentally?

- Answer : The compound contains a chroman backbone with a fluorine substituent at position 6 and an epoxide (oxirane) group at position 2. It exhibits four stereoisomers due to two chiral centers (C2 of chroman and C2 of oxirane). The absolute configurations (e.g., R,S or S,R) are determined via X-ray crystallography using programs like SHELXL . For example, R,S and S,R stereoisomers crystallize, while the others remain liquid . Chiral HPLC with enantiopure standards can resolve mixtures, as described in purity specifications (Isomer A: 35–45%, Isomer B: 45–55%) .

Q. What synthetic routes are used to prepare this compound, and what are critical reaction steps?

- Answer : The compound is synthesized from enantiopure intermediates like (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. Key steps include:

Epoxidation of the carboxylic acid derivative to form the oxirane ring, generating two stereoisomers per enantiomer .

Chromatographic separation (e.g., heptane/ethyl acetate) to isolate crystalline stereoisers .

Patents detail epoxide ring-opening reactions with amines (e.g., benzylamine) for Nebivolol synthesis .

Q. How is the purity of this compound assessed, and what are acceptable thresholds for research-grade material?

- Answer : Purity is validated using:

- HPLC : Retention time matching with standards and area% thresholds (total purity ≥88% for Isomers A+B) .

- Karl Fischer (KF) titration : Water content ≤0.5% w/w .

- Chiral resolution : Confirmation of stereoisomeric ratios via chiral columns .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer :

- NMR : and NMR in deuterated solvents (e.g., DMSO-d6) confirm structure and stereochemistry. Key signals include δ ~3.17 ppm (oxirane protons) and 156.0 ppm (fluorinated aromatic carbon) .

- HRMS : Validates molecular weight (e.g., [M+H]+ = 195.08158) .

- IR : Peaks at 3050 cm (C-H stretch) and 1220 cm (epoxide ring vibration) .

Advanced Research Questions

Q. How can conflicting spectral or crystallographic data between stereoisomers be resolved?

- Answer : Contradictions between solution (NMR) and solid-state (X-ray) data arise from dynamic effects (e.g., epoxide ring puckering in solution). To resolve:

Use variable-temperature NMR to probe conformational flexibility .

Cross-validate with single-crystal X-ray diffraction (e.g., SHELXL refinement) to confirm absolute configuration .

Employ DFT calculations to compare experimental and theoretical geometries .

Q. What strategies optimize crystallization of specific stereoisomers for structural studies?

- Answer :

Solvent selection : Use heptane/ethyl acetate mixtures for slow evaporation, promoting crystal growth .

Seeding : Introduce microcrystals of the target stereoiser to induce nucleation .

Temperature control : Crystallize at low temperatures (e.g., 100 K) to stabilize metastable forms .

Note: Only R,S and S,R isomers crystallize; others require derivatization for solid-state analysis .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Answer :

Docking studies : Model interactions with biological targets (e.g., β-adrenergic receptors for Nebivolol derivatives) .

QSAR : Correlate substituent effects (e.g., fluorine position) with activity using regression models .

MD simulations : Predict stability of epoxide intermediates in ring-opening reactions .

Q. What experimental and computational approaches validate the absolute configuration of stereoisomers?

- Answer :

Anomalous dispersion in X-ray : Use Flack parameter refinement (e.g., SHELXL-2014) to assign configurations .

Electronic circular dichroism (ECD) : Compare experimental spectra with TD-DFT calculations .

Chiral derivatization : React with enantiopure reagents (e.g., Mosher’s acid) for NMR-based assignment .

Q. Methodological Tables

Table 1 : Key Crystallographic Parameters for R,S-6-Fluoro-2-(oxiran-2-yl)chroman

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2 |

| a, b, c (Å) | 9.3742, 4.76845, 11.0212 |

| β (°) | 94.0 |

| R (I > 2σ) | 0.032 |

| Flack parameter | 0.0 (2) |

Table 2 : HPLC Purity Specifications

| Component | Specification |

|---|---|

| Total Purity (A+B) | ≥88.0% area |

| Isomer A | 35–45% |

| Isomer B | 45–55% |

Properties

IUPAC Name |

6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZDIJGBXSDSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470147 | |

| Record name | 6-fluoro-2-(oxiran-2-yl)chroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99199-90-3, 197706-50-6, 793669-26-8, 129050-23-3, 197706-51-7 | |

| Record name | 6-Fluoro-2-(oxiran-2-yl)chroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-(R,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197706506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-fluoro-2-(oxiran-2-yl)chroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-[(R*,R*)and(R*,S*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-(S,R)-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-(2-oxiranyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.